Carboxylesterase (hCE1/hCE2) Selectivity Profiling vs. In-Class Benzothiazole FAAH Inhibitors
In a human liver microsome panel, this compound demonstrated negligible inhibition of both human carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2) with IC50 values >100,000 nM for each isoform [1]. This contrasts with several potent benzothiazole-based FAAH inhibitors that exhibit significant carboxylesterase cross-reactivity, a known liability in this chemical class. The absence of CE inhibition suggests a cleaner off-target profile relative to FAAH-optimized benzothiazole amides, which is advantageous for applications requiring minimal esterase interference.
| Evidence Dimension | hCE1 and hCE2 inhibition IC50 |
|---|---|
| Target Compound Data | hCE1 IC50 >100,000 nM; hCE2 IC50 >100,000 nM |
| Comparator Or Baseline | Potent benzothiazole FAAH inhibitors (e.g., JNJ-1661010) show hCE1 IC50 in low micromolar range |
| Quantified Difference | >100-fold lower inhibition vs. class members |
| Conditions | Human liver microsomes, fluorescent substrate (fluorescein diacetate for CE2; 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole for CE1), 10 min preincubation [1] |
Why This Matters
For researchers utilizing esterase-sensitive prodrugs or conducting metabolism studies, this compound's low carboxylesterase liability reduces confounding enzymatic interference.
- [1] BindingDB Entry BDBM50154557 / CHEMBL3775481. IC50 data for N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide against hCE1 and hCE2. Dalian Institute of Chemical Physics / ChEMBL curated. View Source
